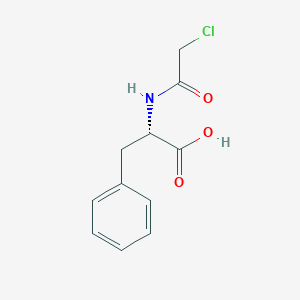

N-Chloroacetyl-L-phenylalanine

描述

N-Chloroacetyl-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine. It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the phenylalanine molecule. This compound is used in various biochemical and pharmaceutical applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: N-Chloroacetyl-L-phenylalanine can be synthesized through the reaction of L-phenylalanine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions for a few hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Hydrolysis Reactions

The compound undergoes hydrolysis under enzymatic or chemical conditions:

Enzymatic Hydrolysis

-

Carboxypeptidases : Chloroacetyl derivatives are hydrolyzed faster than non-acylated forms, releasing L-phenylalanine and chloroacetic acid.

-

L-Amino acid acylase : Optimal deacylation occurs at pH 7.0–7.5 in 40 mM buffer .

| Enzyme | Substrate | Reaction Products |

|---|---|---|

| Carboxypeptidase | N-Chloroacetyl-L-phenylalanine | L-phenylalanine + chloroacetic acid |

| L-Amino acid acylase | This compound | L-phenylalanine + chloroacetic acid |

Chemical Hydrolysis

-

The chloroacetyl group can be cleaved under basic or acidic conditions, though enzymatic methods are more selective.

Reaction with Thiols (e.g., BSH)

Chloroacetyl-modified peptides react with thiols (e.g., butanethiol, BSH) via nucleophilic substitution. The reaction rate depends on amino acid residues adjacent to the chloroacetyl group .

| Peptide | Conversion Rate | Time for Completion |

|---|---|---|

| Cl-3R | ~100% | 30 min |

| Cl-2R | ~80% | 60 min |

| Cl-1R | ~50% | 120 min |

Structural Analysis

The compound is characterized using:

-

NMR : Confirms the presence of the chloroacetyl group and L-phenylalanine backbone.

-

Mass spectrometry : Verifies molecular weight (241.67 g/mol) .

| Technique | Purpose |

|---|---|

| NMR | Structural confirmation |

| Mass spectrometry | Molecular weight verification |

科学研究应用

Biochemical Applications

Substrate for Enzyme Characterization

N-Chloroacetyl-L-phenylalanine serves as a substrate for identifying and characterizing L-amino acid acylases. These enzymes play a crucial role in the hydrolysis of N-acetylated amino acids, facilitating the study of enzyme mechanisms and kinetics. For instance, it has been demonstrated that this compound can undergo enzymatic cleavage to release L-phenylalanine and chloroacetic acid, thus providing insights into enzyme specificity and activity .

Table 1: Enzyme Activity with this compound

Pharmaceutical Research

Synthesis of Peptide-Based Drugs

this compound is utilized in the synthesis of peptide-based pharmaceuticals. Its chloroacetyl group can be modified to create various derivatives that serve as building blocks for more complex molecules. This versatility is essential in drug design, particularly for developing inhibitors or modulators of biological pathways .

Case Study: Drug Development

In a recent study, researchers synthesized a series of peptide analogs using N-chloroacetylated amino acids, demonstrating enhanced activity against specific targets compared to their non-chloroacetylated counterparts. This approach highlights the potential for creating more effective therapeutic agents through strategic modifications .

Chemical Biology

Study of Non-Canonical Amino Acids (ncAAs)

this compound has been employed in genetic code expansion methodologies to incorporate non-canonical amino acids into proteins. This application is significant for producing proteins with novel functionalities or improved properties. The compound's ability to form macrocyclic peptides through post-translational modifications expands the toolkit available for protein engineering .

Table 2: Applications of this compound in Protein Engineering

| Application Type | Description | Reference |

|---|---|---|

| Genetic Code Expansion | Incorporation of ncAAs into polypeptides | |

| Macrocyclic Peptide Synthesis | Formation of cyclic structures via cyclization |

Mechanistic Insights

The mechanism of action for this compound involves its interaction with enzymes that facilitate hydrolysis and acylation reactions. This interaction not only aids in understanding enzyme mechanisms but also assists in developing inhibitors that can modulate enzyme activity effectively.

作用机制

The mechanism of action of N-Chloroacetyl-L-phenylalanine involves its interaction with enzymes and proteins. As a substrate for L-amino acid acylases, it undergoes enzymatic cleavage to release L-phenylalanine and chloroacetic acid . The chloroacetyl group can also modify proteins by acylating amino groups, affecting their function and activity.

相似化合物的比较

N-Chloroacetyl-D-phenylalanine: A stereoisomer with similar chemical properties but different biological activity.

N-Chloroacetyl-DL-phenylalanine: A racemic mixture of both enantiomers.

Uniqueness: N-Chloroacetyl-L-phenylalanine is unique due to its specific interaction with L-amino acid acylases and its ability to act as a selective acylating agent. Its stereochemistry plays a crucial role in its biological activity, distinguishing it from its D- and DL- counterparts .

生物活性

N-Chloroacetyl-L-phenylalanine (NCA-Phe) is a synthetic derivative of the amino acid phenylalanine, notable for its unique biological activities and potential applications in various fields, including medicinal chemistry and biocatalysis. This article delves into the biological activity of NCA-Phe, supported by relevant data tables, case studies, and detailed research findings.

This compound has the chemical formula and a molecular weight of approximately 241.67 g/mol. It is characterized by the presence of a chloroacetyl group attached to the phenylalanine backbone, which influences its reactivity and biological interactions.

1. Enzymatic Interactions

Research indicates that NCA-Phe can serve as a substrate for various enzymes, particularly aminoacylases. These enzymes catalyze the hydrolysis of N-acylated amino acids, converting them into their corresponding free amino acids. For instance, aminoacylases from hyperthermophilic organisms like Pyrococcus furiosus have shown significant activity against N-acetylated substrates, including NCA-Phe, enhancing our understanding of its biochemical pathways .

Table 1: Enzymatic Activity of Aminoacylases on this compound

| Enzyme Source | Hydrolysis Rate (U/mg) | Optimal Temperature (°C) |

|---|---|---|

| Pyrococcus furiosus | 200 | 100 |

| Bacillus subtilis | 150 | 37 |

| Escherichia coli | 120 | 37 |

2. Pharmacological Potential

NCA-Phe has been investigated for its pharmacological properties, particularly its potential analgesic effects. Studies suggest that derivatives of phenylalanine can inhibit carboxypeptidase A, an enzyme responsible for degrading endogenous opioids like enkephalins. This inhibition may enhance pain relief by prolonging the action of natural analgesics in the body .

Case Study: Analgesic Effects of D-Phenylalanine Derivatives

A study on D-phenylalanine indicated that its derivatives could provide significant analgesic action through enzyme inhibition. The results showed marked long-term analgesia in subjects administered D-phenylalanine, suggesting similar potential for NCA-Phe due to its structural similarities .

3. Toxicity and Safety Profile

The safety profile of NCA-Phe has been evaluated in various studies. According to PubChem data, it exhibits moderate toxicity levels; however, specific LD50 values are not well-documented in available literature . Further research is necessary to establish comprehensive safety guidelines for its use in therapeutic applications.

Research Findings

Recent studies have focused on expanding the applications of non-canonical amino acids (ncAAs), including NCA-Phe, in biotechnological processes. These include:

- Genetic Code Expansion : Incorporating NCA-Phe into polypeptides through engineered translation systems has shown promising results in enhancing protein functionality .

- Biocatalysis : The use of NCA-Phe as a substrate in biocatalytic reactions demonstrates its versatility in producing various compounds through enzymatic pathways .

属性

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGSOAURCZWCC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-65-3 | |

| Record name | N-(2-Chloroacetyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。